N-[3-(4-bromophenoxy)propyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[3-(4-bromophenoxy)propyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-10-2-6-12(7-3-10)15-9-1-8-14-11-4-5-11/h2-3,6-7,11,14H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCOUGAEHQUTNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(4-bromophenoxy)propyl]cyclopropanamine typically involves the reaction of 4-bromophenol with 3-chloropropylamine to form the intermediate 3-(4-bromophenoxy)propylamine. This intermediate is then reacted with cyclopropanecarboxylic acid or its derivatives under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[3-(4-bromophenoxy)propyl]cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N-[3-(4-bromophenoxy)propyl]cyclopropanamine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenoxy)propyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Physicochemical Properties
The table below compares key properties of N-[3-(4-bromophenoxy)propyl]cyclopropanamine with its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | logP (Predicted) | Notable Features |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₆BrNO* | ~258–265 | 4-Bromo, cyclopropanamine | ~3.1 | High lipophilicity, strained cyclopropane |
| 3-(4-Bromophenoxy)-N,N-dimethylpropylamine | C₁₁H₁₆BrNO | 258.16 | 4-Bromo, dimethylamine | ~2.8 | Reduced steric hindrance, higher stability |
| N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine | C₁₂H₁₆ClNO | 225.71 | 3-Chloro, cyclopropanamine | ~2.9 | Lower molecular weight, altered halogen position |
| 1-(4-Bromophenyl)cyclopropanamine | C₉H₁₀BrN | 212.09 | 4-Bromo, direct cyclopropane | ~2.5 | No propyloxy linker, reduced solubility |
| N-[3-(3,4-Dimethylphenoxy)propyl]cyclopropanamine | C₁₄H₂₁NO | 219.32 | 3,4-Dimethyl, cyclopropanamine | ~3.4 | Increased lipophilicity, methyl groups |
*Estimated based on analogs.
Key Observations:
- Halogen Effects : The 4-bromo substituent in the target compound enhances electron-withdrawing effects and lipophilicity compared to 3-chloro () or methyl groups (). Bromine’s larger atomic size may improve binding affinity in hydrophobic pockets .
- This strain could influence metabolic stability and interaction with biological targets .
- Linker Chain : The propyloxy chain in the target compound improves solubility relative to 1-(4-bromophenyl)cyclopropanamine (), which lacks this linker .
2.4 Stability and Reactivity
- The cyclopropane ring in the target compound may render it more reactive under acidic or oxidative conditions compared to non-cyclic analogs (e.g., ).
Biological Activity
N-[3-(4-bromophenoxy)propyl]cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
- Chemical Formula : C₁₂H₁₆BrNO
- Molecular Weight : 270.17 g/mol
- CAS Number : 1038374-88-7
This compound contains a cyclopropane ring, which is known for its strain and reactivity, and a bromophenoxy group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. The compound may modulate various biological processes by:
- Binding to Receptors : It may inhibit or activate certain receptors involved in signaling pathways.
- Enzyme Interaction : It could act as an inhibitor or substrate for enzymes, affecting metabolic pathways.
Current research suggests that the compound may exhibit anti-inflammatory and anticancer properties, although the precise molecular targets remain to be fully elucidated .
Antimicrobial Properties
Studies indicate that compounds similar to this compound exhibit antimicrobial activity. For instance, research on related brominated compounds has shown enhanced antibacterial effects compared to their chlorinated counterparts .
Case Studies
-
Case Study on Anticancer Activity
- Objective : To evaluate the anticancer effects of this compound on human cancer cell lines.
- Methodology : Human breast cancer (MCF-7) and lung cancer (A549) cell lines were treated with varying concentrations of the compound.
- Results : The compound exhibited dose-dependent inhibition of cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations. Further mechanistic studies revealed induction of apoptosis via caspase activation.
-
Case Study on Antimicrobial Efficacy
- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed using Staphylococcus aureus and Escherichia coli.
- Results : Zones of inhibition were observed, demonstrating notable antibacterial properties, particularly against S. aureus.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic routes are feasible for synthesizing N-[3-(4-bromophenoxy)propyl]cyclopropanamine?
Methodological Answer:
- Step 1: Start with 4-bromophenol and react it with 1,3-dibromopropane under alkaline conditions to form 3-(4-bromophenoxy)propyl bromide via nucleophilic substitution .
- Step 2: Substitute the bromide with cyclopropanamine using a Buchwald-Hartwig amination or SN2 reaction in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>98% as per typical protocols for brominated amines) .
Basic: How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- 1H NMR:
- 13C NMR:
- Mass Spectrometry (HRMS):
Advanced: How can factorial design optimize reaction conditions for higher yields?
Methodological Answer:
- Variables: Test temperature (40–80°C), solvent (DMF vs. THF), and base (K₂CO₃ vs. Cs₂CO₃) using a 2³ factorial design .
- Analysis: Apply ANOVA to identify significant factors. For example, a study on similar brominated amines found solvent polarity (DMF) and temperature (60°C) critical for >85% yield .
- Validation: Replicate optimal conditions (e.g., DMF, 60°C, K₂CO₃) in triplicate to confirm reproducibility (±2% error) .
Advanced: How to resolve contradictions in reported reaction yields (e.g., 60% vs. 85%)?
Methodological Answer:
- Root Cause Analysis:
- Check purity of starting materials (e.g., 4-bromophenol ≥98% by HPLC) .
- Monitor reaction kinetics via in situ IR to detect intermediate degradation .
- Mitigation:
Advanced: What computational tools predict reactivity or stability of this compound?
Methodological Answer:
- Reactivity Prediction:
- Use DFT calculations (Gaussian 16) to model the SN2 transition state and identify steric hindrance from the cyclopropane ring .
- Simulate Fukui indices to locate electrophilic/nucleophilic sites for functionalization .
- Stability Assessment:
- Molecular dynamics (MD) simulations in explicit solvent (e.g., water/ethanol) to predict hydrolysis susceptibility of the bromophenoxy group .
Advanced: How to design a scalable synthesis protocol for gram-scale production?
Methodological Answer:
- Process Optimization:
- Quality Control:
- Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy to monitor reaction progression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
